(6-Methoxyquinolin-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7,12H2,1H3 |
InChI Key |
FQYFFBSUBTXOPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CN |
Origin of Product |
United States |
Use of Chiral Reducing Agents:
One strategy involves the reduction of the achiral imine intermediate, derived from 6-methoxyquinoline-4-carboxaldehyde and an achiral amine source, using a chiral reducing agent. Chiral borohydride (B1222165) reagents, such as those derived from the combination of sodium borohydride with chiral ligands, can induce asymmetry in the final product.
Asymmetric Catalytic Reduction:
A more versatile and atom-economical approach is the use of a chiral catalyst in a reductive amination reaction. This typically involves an achiral reducing agent (e.g., H₂ or a borane) in the presence of a chiral transition metal catalyst. Ligands containing quinoline (B57606) motifs have been successfully employed in asymmetric catalysis, suggesting their potential applicability in this context thieme-connect.comresearchgate.net. The catalyst, present in substoichiometric amounts, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Reduction of Chiral Imines Chiral Auxiliary Approach :
This classic method involves the condensation of 6-methoxyquinoline-4-carboxaldehyde with a chiral amine (a chiral auxiliary) to form a diastereomeric mixture of imines. These diastereomers can then be separated, and subsequent reduction of the desired diastereomer with an achiral reducing agent will yield a chiral amine after the removal of the chiral auxiliary. A well-known example of this approach is the use of chiral α-methylbenzylamine. The stereochemical outcome is dictated by the stereochemistry of the chiral auxiliary.
Asymmetric Addition to Imines:
Acylation Reactions of the Methanamine Group
The primary amine of the methanamine group is a key site for derivatization through acylation reactions. These reactions lead to the formation of stable amide, urea (B33335), and thiourea (B124793) linkages, providing a straightforward method for modifying the properties of the parent molecule.
The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, results in the formation of amide derivatives. This transformation is a fundamental and widely employed strategy for peptide synthesis and the creation of compounds with potential biological activity. The general scheme for this reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent.
Table 1: Examples of Amide Derivatives of this compound
| Acylating Agent | Resulting Amide Derivative |
| Acetyl Chloride | N-((6-methoxyquinolin-4-yl)methyl)acetamide |
| Benzoyl Chloride | N-((6-methoxyquinolin-4-yl)methyl)benzamide |
| Succinic Anhydride | 4-(((6-methoxyquinolin-4-yl)methyl)amino)-4-oxobutanoic acid |
This table presents hypothetical examples for illustrative purposes, based on common acylation reactions.
Urea and thiourea derivatives of this compound can be synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. These functional groups are known to participate in hydrogen bonding and can influence the conformational preferences and intermolecular interactions of the resulting molecules. The synthesis of urea and thiourea derivatives is a common strategy in drug design and materials science. elsevierpure.comnih.govresearchgate.net For instance, the reaction with phenyl isocyanate would yield 1-((6-methoxyquinolin-4-yl)methyl)-3-phenylurea, while reaction with phenyl isothiocyanate would produce 1-((6-methoxyquinolin-4-yl)methyl)-3-phenylthiourea. The synthesis of novel urea and thiourea derivatives containing a benzimidazole (B57391) group has been explored for their potential as anticancer agents. elsevierpure.com Similarly, new classes of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net
The unique organometallic structure of ferrocene (B1249389), with an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, imparts interesting electrochemical and biological properties to molecules. researchgate.net The incorporation of a ferrocene moiety onto the this compound scaffold can be achieved through acylation reactions. For example, reacting this compound with ferrocenecarboxylic acid in the presence of a coupling agent would result in the formation of a ferrocenoyl amide derivative. Such ferrocene-containing compounds are of interest in the development of redox-active probes and potential therapeutic agents. biomedpharmajournal.orgnih.govnitrkl.ac.in The synthesis of ferrocene-containing hybrids is an active area of research, with studies exploring their potential as anticancer agents and the mechanisms behind their activity. researchgate.netbiomedpharmajournal.org
Table 2: Examples of Ferrocene-Containing Derivatives
| Ferrocene Reagent | Resulting Derivative |
| Ferrocenecarboxylic Acid | N-((6-methoxyquinolin-4-yl)methyl)ferrocenecarboxamide |
| Ferrocenecarbonyl Chloride | N-((6-methoxyquinolin-4-yl)methyl)ferrocenecarboxamide |
| Ferrocenylacetic Acid | N-((6-methoxyquinolin-4-yl)methyl)-2-ferrocenylacetamide |
This table presents hypothetical examples for illustrative purposes, based on common coupling reactions.
Coupling Reactions and Complex Adduct Formation
Beyond simple acylation, the this compound moiety can participate in more complex coupling reactions, acting either as a catalyst or as a building block for larger, more intricate structures.
Chiral primary amines derived from natural products are effective organocatalysts in asymmetric Michael addition reactions. nih.govresearchgate.net While direct application of this compound as a catalyst is not extensively documented in the provided context, its structural motifs are present in more complex and highly effective organocatalysts. The amine functionality can activate substrates through the formation of enamines or iminium ions, facilitating stereoselective carbon-carbon bond formation. nih.gov The development of organocatalysts for enantioselective Michael additions is a significant area of research, with applications in the synthesis of chiral compounds for pharmaceuticals. nih.govresearchgate.netbuchler-gmbh.com
Squaramides are versatile functional groups known for their strong hydrogen bonding capabilities and their use as scaffolds in supramolecular chemistry and organocatalysis. nih.govmaynoothuniversity.ie this compound can be reacted with dialkyl squarates, such as diethyl squarate, to form squaramide derivatives. mdpi.com This reaction typically proceeds through a stepwise nucleophilic substitution of the alkoxy groups on the squarate ring. The resulting squaramide, featuring the quinoline (B57606) moiety, can be further functionalized by reacting the remaining alkoxy group with another amine, leading to the formation of unsymmetrical squaramides. These derivatives have potential applications as receptors for anion recognition or as components in the design of functional materials. nih.govmaynoothuniversity.iemdpi.com
Modifications of the Quinoline Ring System
Substituent Effects on Reactivity
The existing methoxy (B1213986) and aminomethyl groups on the this compound ring system significantly influence its reactivity towards further substitution.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the heterocyclic part. wikipedia.org This reaction requires a good leaving group (like a halide) and is facilitated by electron-withdrawing groups on the ring that can stabilize the negative charge of the intermediate (Meisenheimer complex). masterorganicchemistry.com In the context of this compound, if a halogen were present at the C2 or C4 position, it would be susceptible to displacement by nucleophiles. The methoxy group at C6, being electron-donating, would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted quinoline. youtube.com
Nitrogen Atom Modifications
The nitrogen atom of the quinoline ring is a key site for modification, allowing for the synthesis of quaternary salts and N-oxides.
N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. acsgcipr.org This transformation modifies the electronic properties of the ring, making it more electron-deficient and potentially altering its biological activity. The synthesis of N7-alkylated purines, another nitrogen-containing heterocycle, demonstrates that regioselective alkylation can be achieved under specific conditions. nih.gov
N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide. The resulting 6-methoxyquinoline (B18371) N-oxide is a known compound. ontosight.aisigmaaldrich.comsigmaaldrich.com N-oxidation significantly alters the reactivity of the quinoline ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to both nucleophilic and certain electrophilic attacks, while also influencing the reactivity of the other ring positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound reveals a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is characteristic of the 6-methoxyquinoline core, while the aliphatic region confirms the presence of the methanamine group.
The expected chemical shifts (δ) in parts per million (ppm) are as follows:
Aromatic Protons: The quinoline ring system displays a set of signals in the downfield region, typically between 7.0 and 9.0 ppm. The proton at position 2 (H-2) is expected to appear at the most downfield position due to the strong deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring portion (H-5, H-7, H-8) will exhibit splitting patterns determined by their coupling with neighboring protons.
Methoxy Group Protons (-OCH₃): A sharp singlet is anticipated around 3.9-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.
Methanamine Protons (-CH₂NH₂): The two protons of the methylene (B1212753) group (-CH₂) adjacent to the quinoline ring are expected to produce a singlet or a multiplet in the range of 3.8-4.2 ppm. The two protons of the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.7 | Doublet |
| H-3 | ~7.3 | Doublet |
| H-5 | ~7.9 | Doublet |
| H-7 | ~7.4 | Doublet of doublets |
| H-8 | ~7.6 | Doublet |
| -OCH₃ | ~3.9 | Singlet |
| -CH₂- | ~4.0 | Singlet |
| -NH₂ | Variable | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.
The anticipated chemical shifts are:
Quinoline Carbons: The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (100-160 ppm). The carbon atom attached to the methoxy group (C-6) and the carbons adjacent to the nitrogen (C-2, C-8a) will have characteristic chemical shifts.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm.
Methanamine Carbon (-CH₂NH₂): The methylene carbon is expected to produce a signal in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~121 |
| C-4 | ~145 |
| C-4a | ~128 |
| C-5 | ~122 |
| C-6 | ~158 |
| C-7 | ~105 |
| C-8 | ~130 |
| C-8a | ~144 |
| -OCH₃ | ~56 |
| -CH₂- | ~45 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, and between H-7 and H-8. nih.govlookchem.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.orghmdb.ca It would be used to definitively assign the carbon signals based on the known proton assignments. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₁H₁₂N₂O), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm its chemical formula.
Table 3: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass |
| [M] | C₁₁H₁₂N₂O | 188.09496 |
| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |
Collision Cross-Section (CCS) Analysis for Conformational Insights
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. While specific IR data for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of closely related structures containing the 6-methoxyquinoline moiety. mdpi.com
The IR spectrum of a molecule containing the 6-methoxyquinoline core would exhibit several key absorption peaks. The presence of the methoxy group (-OCH₃) would be identified by C-H stretching vibrations typically observed in the 2850-2960 cm⁻¹ region and a prominent C-O stretching band around 1030-1250 cm⁻¹. The aromatic quinoline ring system gives rise to characteristic C=C and C=N stretching vibrations within the 1450-1620 cm⁻¹ range. Aromatic C-H stretching bands are expected to appear above 3000 cm⁻¹. For this compound specifically, the primary amine (-NH₂) group would show N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹. mdpi.com
A comparative analysis with a related complex, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, shows experimental and calculated vibrational frequencies that support these assignments. mdpi.com For instance, the calculated stretching frequency for an OH group in this complex was found at 3552 cm⁻¹, which aligns with the expected region for N-H stretches. mdpi.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 |
| Methoxy Group (-OCH₃) | C-H Stretch | 2850 - 2960 |
| Methoxy Group (-OCH₃) | C-O Stretch | 1030 - 1250 |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, crystallographic data for the parent heterocycle, 6-methoxyquinoline, is available and provides insight into the geometry of this part of the molecule. nih.gov The analysis of related, more complex structures can also offer valuable structural information. For instance, while a full crystallographic report for the quinine-tetraphenylborate complex was detailed, the atomic coordinates for the 6-methoxyquinoline portion were not made available. mdpi.com The physical form of related compounds is noted as a solid, suggesting that crystallization for X-ray analysis is feasible. sigmaaldrich.com
The determination of the crystal structure of this compound would be invaluable for understanding its solid-state packing, intermolecular interactions (such as hydrogen bonding from the amine group), and for correlating its structure with its physical properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of many-electron systems. mdpi.com For molecules like (6-Methoxyquinolin-4-yl)methanamine, DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate its fundamental electronic characteristics.
The process involves selecting a functional and a basis set to approximate the complex electron correlation effects. Studies on related, more complex quinoline (B57606) derivatives, such as quinine (B1679958), have often utilized the B3LYP functional with basis sets like 6-311G(d,p). mdpi.com Such calculations, often performed using software packages like Gaussian, provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com For instance, in a study on a quinine-tetraphenylborate complex, the modest energy gap between HOMO and LUMO was indicative of the compound's stability. mdpi.com These calculations are fundamental for understanding the molecule's reactivity and potential as a building block in larger molecular systems.
Table 1: Common DFT Functionals and Basis Sets for Quinoline Derivatives
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311G(d,p), 6-311++G(d,p) | Geometry optimization, electronic properties, vibrational frequencies. mdpi.commdpi.com |
| ωB97XD | 6-31+G(d,p) | Includes dispersion corrections, suitable for non-covalent interactions. nih.gov |
| M06-L | Various | Good for main-group thermochemistry and kinetics. |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are invaluable for mapping out potential chemical reaction pathways. engineeringtoolbox.com For this compound, this could involve modeling its synthesis, degradation, or its interaction with a biological target. By calculating the energies of reactants, products, and intermediates, a potential energy surface for the reaction can be constructed.
A critical aspect of this modeling is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The structure and energy of a transition state determine the activation energy and, consequently, the rate of the reaction. Theoretical studies can elucidate complex, multi-step reaction mechanisms, such as nucleophilic additions or substitutions involving the amine group or the quinoline ring system. engineeringtoolbox.com While specific reaction mechanism studies on this compound are not prevalent, the methodologies are well-established for similar nitrogen-containing heterocyclic compounds. engineeringtoolbox.com
Prediction and Analysis of Molecular Interactions in Biological Systems
Understanding how a molecule interacts with biological targets like proteins or nucleic acids is key to medicinal chemistry. nih.gov Computational methods are used to predict and analyze these non-covalent interactions, which include hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic interactions. rsc.orgnih.gov
The this compound structure possesses several features that can participate in these interactions:
Hydrogen Bonding: The primary amine (-CH₂NH₂) is a strong hydrogen bond donor and acceptor. The quinoline nitrogen can also act as a hydrogen bond acceptor.
π-π Stacking: The flat, aromatic quinoline ring system can engage in π-π stacking interactions with aromatic residues in proteins, such as phenylalanine, tyrosine, or tryptophan. nih.gov
Hydrophobic Interactions: The quinoline ring also contributes to hydrophobic interactions.
Molecular docking and molecular dynamics simulations are the primary tools for these investigations. Docking predicts the preferred binding orientation of the molecule within a receptor's active site. nih.gov Subsequent molecular dynamics simulations can then model the behavior of the molecule-receptor complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. nih.gov
Table 2: Potential Molecular Interactions of this compound
| Interaction Type | Potential Participating Group(s) | Importance in Biological Systems |
|---|---|---|
| Hydrogen Bonding | -NH₂ group, Quinoline Nitrogen | Key for ligand-receptor specificity and stability. |
| π-π Stacking | Quinoline aromatic ring | Important for binding to aromatic amino acid residues. nih.gov |
| Hydrophobic Interactions | Quinoline ring | Contributes to binding affinity in nonpolar pockets. |
Determination of Acid-Base Properties and pKa Values of the Quinoline Methanamine Moiety
The acid-base properties of a molecule are critical to its behavior in a biological environment, affecting its solubility, membrane permeability, and receptor binding. The pKa value quantifies the strength of an acid or base. This compound has two primary basic centers: the nitrogen of the quinoline ring and the nitrogen of the aminomethyl group.
The pKa of the conjugate acid of quinoline itself is approximately 4.9. engineeringtoolbox.com
The pKa of the conjugate acid of a simple primary amine like methanamine is around 10.6. alfa-chemistry.com
The electronic effects of the substituents will modulate these values. The methoxy (B1213986) group is electron-donating, which would be expected to slightly increase the basicity (raise the pKa) of the quinoline nitrogen. The aminomethyl group's basicity is influenced by the electron-withdrawing nature of the attached quinoline ring.
Computational methods can provide accurate predictions of pKa values. srce.hr These calculations often involve computing the Gibbs free energy change for the protonation reaction in a solvent, frequently using a combination of quantum mechanics and a continuum solvation model like COSMO or PCM. mdpi.comsrce.hr Various sophisticated methods exist, from those based on simple charge calculations to more demanding free energy calculations of the proton exchange reaction. srce.hr
Table 3: Estimated pKa Values of Basic Sites
| Basic Site | Parent Compound | Typical pKa | Expected Value in Compound |
|---|---|---|---|
| Quinoline Nitrogen | Quinoline | ~4.9 engineeringtoolbox.com | ~5.0 - 5.5 |
Note: Expected values are estimates based on the electronic effects of the molecular structure. Precise values require specific experimental or computational determination.
Conformational Analysis and Molecular Dynamics Simulations
While parts of the this compound molecule are rigid (the quinoline ring), rotation is possible around the single bonds connecting the aminomethyl group to the ring and within the methoxy group. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This is crucial as the biological activity of a molecule often depends on it adopting a specific low-energy conformation to fit into a receptor site.
Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the most populated conformational states, and the transitions between them. These simulations can be performed on the isolated molecule or, more importantly, on the molecule when bound to a biological target, revealing how the receptor might constrain the molecule's conformation. nih.gov
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. rsc.org The EPS is mapped onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential.
Red regions indicate negative potential (electron-rich areas) and are associated with sites susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms and the oxygen atom of the methoxy group.
Blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine group.
The EPS provides an immediate visual guide to the charge distribution and is instrumental in understanding non-covalent interactions, particularly hydrogen bonding and other electrostatic-driven recognition processes between the molecule and a receptor. rsc.orgresearchgate.net
Exploration of Biological Interactions and Structure Activity Relationships of 6 Methoxyquinolin 4 Yl Methanamine Derivatives in Vitro Studies
Design Principles for Derivatives Targeting Biological Systems
The design of (6-methoxyquinolin-4-yl)methanamine derivatives is often guided by established structure-activity relationships (SAR) and the aim to optimize interactions with specific biological targets. A common strategy involves the modification of the quinoline (B57606) core and the aminomethyl side chain to enhance potency and selectivity.
Key design principles include:
Introduction of various substituents: The strategic placement of different chemical groups on the quinoline ring and the side chain can significantly influence the compound's biological activity. For instance, the introduction of halogen groups, such as fluoro groups, at specific positions on associated phenyl rings has been shown to be more effective than nitro or methoxy (B1213986) groups in certain contexts. nih.gov
Modification of the linker: The nature and length of the linker connecting the quinoline core to other moieties are critical. For example, using a 1H-imidazole-4-carboxamido linker has been identified as important for the antitumor activity of some 4-phenoxyquinoline derivatives. nih.gov
Target-specific modifications: Derivatives are often designed to interact with specific biological targets, such as protein kinases. For example, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) moiety were designed as c-Met kinase inhibitors. nih.gov Similarly, other derivatives have been designed to target the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase implicated in various cancers. mdpi.com
These design strategies aim to create derivatives with improved pharmacological profiles, including enhanced efficacy and reduced off-target effects.
In Vitro Cytotoxicity and Cytostatic Effects on Cell Lines
The cytotoxic and cytostatic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.
Assessment Against Human Leukemia Cell Lines (e.g., HL-60)
Derivatives of the parent compound have demonstrated cytotoxic effects against the human promyelocytic leukemia cell line, HL-60. Studies have shown that certain synthetic derivatives can induce cytotoxicity in these cells. For instance, some ficifolidione derivatives, which share structural similarities in terms of having a core structure that can be modified with different alkyl groups, have shown high cytotoxicity against HL-60 cells, with IC50 values below 10 μM. nih.gov The cytotoxic activity of some derivatives appears to be dose-dependent. researchgate.net The HL-60 cell line is considered an effective in vitro model for evaluating toxicity and cellular responses like oxidative stress and apoptosis. nih.gov
Evaluation Against Neuroblastoma Cell Lines (e.g., SH-SY5Y)
Studies on Hepatoma Cell Lines (e.g., HepG2)
This compound derivatives have been investigated for their cytotoxic effects on the human hepatoma cell line, HepG2. These cells are a common model for in vitro toxicity screening. nih.gov Studies have shown that certain benzimidazole (B57391) derivatives can exhibit significant dose-dependent cytotoxicity against HepG2 cells, with some compounds showing stronger effects than the standard chemotherapeutic drug cisplatin. jksus.org The cytotoxic potential of various plant extracts has also been assessed against HepG2 cells, with some exhibiting potent effects. nih.gov Furthermore, novel 6,7-disubstituted-4-phenoxyquinoline derivatives have been evaluated for their cellular potency against HepG2 cells, with some compounds showing promising activity. mdpi.com
Investigation in Breast Cancer Cell Lines (e.g., MCF-7)
A significant amount of research has focused on the in vitro activity of this compound derivatives against breast cancer cell lines, particularly MCF-7. A series of 4-aminoquinoline (B48711) derivatives were found to be effective against both MCF-7 and MDA-MB-468 human breast tumor cell lines. nih.gov Synthetic derivatives have shown inhibitory activity on MCF-7 cells, with some compounds demonstrating IC50 values in the micromolar range. nih.govresearchgate.net The modification of related scaffolds, such as gallic acid, into N-alkyl gallamide derivatives has also yielded compounds with greater cytotoxicity against MCF-7 cells compared to the parent compound. orientjchem.org
Interactive Table: In Vitro Cytotoxicity of Selected Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value (µM) | Source |
| Derivative 4l | MCF-7 | 0.2 ± 0 | nih.gov |
| Derivative 4b | MDA-MB-231 | 0.4 ± 0.2 | nih.gov |
| Derivative 4m | MDA-MB-231 | 0.5 ± 0.2 | nih.gov |
| Derivative 4h | MCF-7 | 1.6 ± 0.2 | nih.gov |
| Derivative 4c | T-47D | 2.1 ± 0.9 | nih.gov |
| Benzimidazole derivative se-182 | HepG2 | 15.58 | jksus.org |
| Benzimidazole derivative se-182 | A549 | 15.80 | jksus.org |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent | nih.gov |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | nih.gov |
| N-tert-butyl gallamide (6) | MCF-7 | 2.1 µg/mL | orientjchem.org |
| N-hexyl gallamide (7) | MCF-7 | 3.5 µg/mL | orientjchem.org |
Mechanism of Action Investigations (In Vitro)
Preliminary in vitro studies have begun to elucidate the potential mechanisms through which this compound derivatives exert their cytotoxic effects. A common finding is the induction of apoptosis, or programmed cell death, in cancer cells.
For instance, some derivatives have been shown to induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov The activation of caspase-dependent pathways is a recurring theme in the apoptotic mechanisms of related compounds. mdpi.com The induction of apoptosis is often a key strategy for inhibiting cancer cell growth. nih.gov In some cases, the activation of autophagic pathways has also been observed as a potential mechanism of cancer cell inhibition. nih.gov
Further mechanistic studies are necessary to fully understand the intricate molecular pathways targeted by these derivatives.
Tubulin Polymerization Inhibition Studies
Derivatives of the quinoline scaffold have been identified as promising inhibitors of tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy. Although direct studies on this compound are limited, research on structurally related compounds provides significant insights. For instance, novel series of 2-oxoquinoline arylaminothiazole derivatives have been recognized as potent tubulin inhibitors with significant cytotoxic activity. These compounds are thought to interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Similarly, a new class of benzimidazole derivatives has been designed and synthesized to act as tubulin polymerization inhibitors. The most potent of these compounds demonstrated significant cytotoxicity against selected human cancer cell lines, with IC50 values in the low micromolar range (2.55 to 17.89 µM), particularly against SK-Mel-28 cells. nih.gov These compounds were also shown to be significantly less harmful to normal healthy cells. nih.gov The mechanism of action was confirmed through cellular staining procedures which revealed nuclear and morphological alterations consistent with apoptosis. nih.gov One of the lead compounds, 7n, was found to inhibit tubulin polymerization with an IC50 of 5.05±0.13 μM and induced a G2/M phase cell cycle arrest in a dose-dependent manner. nih.gov
Computational docking studies on these related heterocyclic compounds have further elucidated the binding interactions with the tubulin protein, providing a molecular basis for their inhibitory activity. nih.gov These findings suggest that the this compound core could serve as a valuable scaffold for the development of new tubulin polymerization inhibitors.
Modulation of Cellular Pathways (e.g., cell migration, invasion, angiogenesis)
The metastatic spread of cancer is a complex process involving cell migration, invasion, and angiogenesis. The ability of this compound derivatives to modulate these pathways is a key area of investigation for their potential as anti-cancer agents.
Cell Migration and Invasion: Tumor cell migration and invasion are fundamental steps in the development of metastases. nih.gov In vitro assays, such as the wound-healing and transwell assays, are commonly used to evaluate the inhibitory effects of compounds on these processes. nih.gov For example, studies on magnolol (B1675913) derivatives have shown that certain compounds can significantly inhibit the migration and invasion of highly metastatic breast cancer cells (MDA-MB-231) in a concentration-dependent manner. nih.gov This inhibition was associated with the downregulation of hypoxia-inducible factor-1α (HIF-1α) and its downstream targets, matrix metalloproteinase-2 (MMP-2) and MMP-9, which are crucial for the degradation of the extracellular matrix. nih.gov
Similarly, small-molecule antagonists of the L1 cell adhesion molecule (L1CAM), which is overexpressed in many cancers and promotes tumor cell migration, have been shown to reduce melanoma cell migration in vitro. mdpi.com These studies provide a strong rationale for evaluating this compound derivatives in similar assays to determine their anti-migratory and anti-invasive potential.
Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov In vitro co-culture assays using human umbilical vein endothelial cells (HUVECs) and normal human dermal fibroblasts (NHDFs) are employed to screen for compounds that can inhibit the differentiation and network formation of endothelial cells. nih.gov The inhibition of key signaling molecules in the angiogenesis pathway, such as vascular endothelial growth factor (VEGF) and its receptor VEGFR2, leads to a disruption of tube formation and the appearance of HUVEC clusters. nih.gov
The anti-angiogenic potential of various natural and synthetic compounds is often evaluated by their ability to inhibit endothelial cell proliferation and tube-like structure formation. For instance, a hydro-alcoholic extract of date palm pollen demonstrated significant anti-angiogenic activity in a dose-dependent manner, with an IC50 value of 260 µg/mL in an in vitro angiogenesis model. nih.gov This activity was correlated with a significant decrease in the expression of VEGF, MMP-2, and MMP-9. nih.gov Given these precedents, it is plausible that derivatives of this compound could also exhibit anti-angiogenic properties by targeting similar pathways.
Exploration of Interaction with Specific Biological Targets (e.g., kinases, topoisomerase, DNA intercalation)
Beyond tubulin, derivatives of quinoline and related heterocyclic structures are being investigated for their interaction with other critical biological targets in cancer cells.
Kinases: The inhibition of protein kinases, particularly receptor tyrosine kinases like the epidermal growth factor receptor (EGFR-TK), is a well-established strategy in cancer therapy. Quinazoline derivatives, which are structurally similar to quinolines, have been synthesized and evaluated as potential EGFR-TK inhibitors. nih.gov Several of these compounds exhibited significant cytotoxicity against cancer cell lines and demonstrated moderate to significant inhibitory effects against EGFR-TK. nih.gov Molecular docking studies have suggested that these compounds bind effectively to the active site of the EGFR kinase domain. nih.gov This suggests that the this compound scaffold could be a promising starting point for the design of novel kinase inhibitors.
Topoisomerase and DNA Intercalation: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them another important target for anti-cancer drugs. Some compounds exert their cytotoxic effects by inhibiting these enzymes and/or by intercalating into the DNA double helix. For example, certain derivatives of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) have been shown to inhibit DNA topoisomerase I and exhibit cytotoxicity against leukemia cells. nih.gov The potency of these compounds was found to be related to the electrophilicity of the quinone moiety, suggesting a mechanism involving irreversible arylation of bionucleophiles within the enzyme. nih.govnih.gov The inhibitory effect was also dependent on the size of the alkyl chains attached to the core structure, indicating that lipophilicity is an important factor. nih.gov These findings highlight the potential for quinoline-based compounds, including derivatives of this compound, to be developed as topoisomerase inhibitors.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on modifications at various positions of the quinoline ring and the nature of the linker groups.
Impact of Substituents at the Quinoline C-4 Position on Biological Activity
The C-4 position of the quinoline nucleus is a critical site for substitution, and modifications at this position can have a profound impact on biological activity. For instance, in the context of antimalarial quinolines, a dialkylaminoalkyl side chain at the C-4 position, particularly a 4-diethylaminomethyl butyl amino side chain, has been found to be optimal for activity. The length of the carbon chain between the nitrogen atoms in this side chain is a key determinant of efficacy.
The introduction of different substituents at the C-4 position can also influence other biological activities. For example, in a series of 4-anilino-6-bromoquinazolines, the nature of the substituent on the anilino ring significantly affected cytotoxicity against various cancer cell lines. This underscores the importance of systematic modifications at the C-4 position of the this compound core to optimize its therapeutic potential.
Influence of Linker Chemistry (e.g., ureido, thioureido, amide) on Cytotoxicity
Thioureido Linkers: Recent research has highlighted the potential of quinine-based thioureas, which feature a thioureido linker, as highly effective transporters of chloride ions across cell membranes. mdpi.com This activity can disrupt cellular ion homeostasis and induce apoptosis, particularly in cancer cells. mdpi.com The hydrogen-bonding capabilities of the thiourea (B124793) group are thought to be essential for this mechanism. mdpi.com This suggests that incorporating a thioureido linker into derivatives of this compound could be a promising strategy for developing new anti-cancer agents with a novel mechanism of action.
Amide/Carboxamide Linkers: The amide bond is a common and versatile linker in medicinal chemistry. In a series of benzimidazole derivatives designed as tubulin inhibitors, a carboxamide linker was a key structural feature. nih.gov The nature of the groups attached to the amide linker was found to be critical for cytotoxicity and tubulin inhibitory activity. nih.gov This highlights the potential for synthesizing a library of this compound derivatives with varying amide linkers to explore the SAR and identify compounds with enhanced potency and selectivity.
Role of Stereochemistry in Biological Recognition
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and biological activity.
The importance of stereochemistry is well-documented for cinchona alkaloids like quinine (B1679958), which is chemically known as (R)-(6-methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol. mdpi.com The specific stereoisomer of quinine is crucial for its antimalarial activity. The synthesis and characterization of complexes involving specific stereoisomers, such as the (R)-(6-methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complex, further underscore the importance of stereochemical control in designing new therapeutic agents. mdpi.com The formation of such ion-pair complexes is considered crucial for understanding the interactions between bioactive molecules and their receptors. mdpi.com Therefore, the stereochemistry of any chiral centers introduced into derivatives of this compound must be carefully considered and controlled to achieve the desired biological effect.
In Vitro Antimicrobial and Antileishmanial Activity of Related Compounds
The quinoline scaffold, particularly with a methoxy substitution, is a recurring motif in the design of new therapeutic agents. Researchers have synthesized and evaluated various derivatives of this compound and related structures to explore their potential as antimicrobial and antileishmanial agents. In vitro studies are crucial for determining the intrinsic activity of these compounds against pathogens and for establishing structure-activity relationships (SAR) that guide further drug development.
Antimicrobial Activity of Methoxyquinoline Derivatives
A significant body of research has focused on the antibacterial and antifungal properties of methoxyquinoline derivatives. One study detailed the synthesis of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) compounds, which were tested against a panel of pathogenic microbes. mdpi.com The core structure was created by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. mdpi.com
The in vitro screening revealed that several of these derivatives exhibited notable antimicrobial activity. mdpi.com The structure-activity relationship (SAR) analysis provided key insights:
Side Chain Modification : Increasing the length and complexity of the side chain attached to the sulfanilamide (B372717) base appeared to enhance antimicrobial activity. The simple sulfanilamide derivative (3a) had the weakest activity, whereas adding a guanidino group (compound 3c) significantly boosted activity against E. coli and moderately against P. aeruginosa, S. aureus, and C. albicans. mdpi.com
Heterocyclic Substitution : The nature of the heterocyclic ring on the sulfonamide portion played a critical role. The derivative containing a thiazole (B1198619) ring (compound 3l) demonstrated the highest efficacy against most of the tested bacterial and fungal strains, with a particularly strong effect against E. coli and C. albicans. mdpi.com
Substitution on Pyrimidinyl Ring : For compounds with a pyrimidinyl ring, substitutions altered the activity spectrum. A monomethyl group (3h) reduced activity against C. albicans compared to the unsubstituted version (3e). mdpi.com Replacing the methyl with a more electron-donating methoxy group (3m) decreased activity against S. aureus but introduced moderate activity against P. aeruginosa. mdpi.com
The minimum inhibitory concentrations (MIC) for the most active compounds from this series are summarized below.
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected 7-Methoxyquinoline Derivatives
| Compound | Escherichia coli (ATCC-25922) | Pseudomonas aeruginosa (ATCC-27853) | Staphylococcus aureus (ATCC-25923) | Candida albicans (ATCC-90028) |
|---|---|---|---|---|
| 3c | 15.625 | 62.5 | 31.25 | 62.5 |
| 3d | 31.25 | 62.5 | 31.25 | 62.5 |
| 3l | 7.812 | 62.5 | 15.625 | 31.125 |
| Ciprofloxacin | 3.906 | 3.906 | 3.906 | - |
| Fluconazole | - | - | - | 7.812 |
Data sourced from a study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives. mdpi.com
In a separate study, a complex formed between quinine, which has a (6-Methoxyquinolin-4-yl) core, and tetraphenylborate (B1193919) showed antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans). mdpi.com
Antileishmanial Activity of Methoxyquinoline Derivatives
Derivatives of the 6-methoxyquinoline (B18371) scaffold have also been investigated for their potential against Leishmania parasites. A study focused on a series of 6-methoxy-4-methyl-8-quinolinamines to determine the structural features necessary for potent antileishmanial effects against Leishmania donovani. nih.gov
The lead compound, 4-[6-[(6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, was found to be highly effective in hamster models infected with L. donovani. nih.gov The research explored how modifying the terminal piperazine (B1678402) moiety would affect the compound's potency. The key finding from the structure-activity relationship analysis was that substituting the terminal group with a 2-hydroxypropyl analogue resulted in an increase in antileishmanial potency. nih.gov
Other research into different, but related, heterocyclic structures has provided broader insights. For instance, studies on 2-amino-4,6-dimethylpyridine (B145770) derivatives against Leishmania mexicana found that replacing an amidic function with an imidazolidin-2-one moiety significantly increased in vitro antileishmanial activity, with some N-substituted derivatives showing IC50 values as low as 7 µM against intracellular amastigotes. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Core Structure |
|---|---|
| 4-((7-methoxyquinolin-4-yl) amino)-N-(guanidinyl)benzenesulfonamide (3c) | Methoxyquinoline |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3d) | Methoxyquinoline |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(thiazol-2-yl)benzenesulfonamide (3l) | Methoxyquinoline |
| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (Quinine) | 6-Methoxyquinoline |
| 4-[6-[(6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol | 6-Methoxy-4-methyl-8-quinolinamine |
| 2-hydroxypropyl analogue of 4-[6-[(6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazine | 6-Methoxy-4-methyl-8-quinolinamine |
| Ciprofloxacin | Fluoroquinolone |
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of (6-Methoxyquinolin-4-yl)methanamine and its analogues will increasingly prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Current research on related compounds has demonstrated the feasibility of sustainable practices. For instance, a highly efficient, green synthesis of a quinine-tetraphenylborate complex has been achieved through an ion-pair reaction in deionized water at room temperature, yielding over 81%. mdpi.comdntb.gov.ua This approach eliminates the need for harsh organic solvents and high temperatures, aligning with the goals of sustainable chemistry.
Future methodologies could expand on these principles by exploring:
Mechanochemical Activation: Techniques like high-speed ball milling can facilitate solvent-free reactions, offering high yields and unique chemo-, regio-, and stereoselectivities, as seen in various organocatalytic reactions. mdpi.com
Photocatalysis: Solvent-free photocatalytic methods, which have been successful in synthesizing heterocyclic compounds like 1,3-thiazolidin-4-ones with yields exceeding 90%, present a catalyst- and solvent-free alternative for activating specific synthetic steps. mdpi.com
Bio-based Resources: A systematic evaluation of synthetic pathways using tools like the CHEM21 green metrics toolkit can guide the development of processes that utilize renewable feedstocks for amine synthesis, further enhancing the sustainability profile of these compounds. rsc.org
Advanced Rational Design of this compound Derivatives Through Computational Approaches
Rational drug design, supported by powerful computational tools, offers a knowledge-based alternative to traditional trial-and-error discovery, significantly reducing costs and timelines. bioexcel.eu This approach relies on understanding the three-dimensional structure of biological targets to design molecules with high affinity and specificity. bioexcel.eusci-hub.st For derivatives of this compound, future research will leverage a variety of computational techniques.
Table 1: Computational Approaches for Designing Novel Derivatives
| Computational Technique | Application in Derivative Design | Relevant Findings from Literature |
| Molecular Docking | Predicting the binding orientation and affinity of novel derivatives within a target's active site. | Used to reveal a second binding pocket in the ABCG2 transporter, guiding the design of 4-anilino-2-phenylpyrimidine inhibitors. nih.gov |
| Virtual Screening (VS) | Filtering large compound libraries in silico to identify promising hit candidates for further testing. | A docking-based virtual screen of ~350,000 compounds identified potential anticancer agents targeting the GPR120 receptor. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to assess stability and binding interactions over time. | Used to generate a reliable docking model of human cyclic GMP-AMP synthase (cGAS) for virtual screening of new inhibitors. nih.gov |
| Density Functional Theory (DFT) | Calculating the electronic structure and properties of molecules to understand their stability and reactivity. | Employed to predict and visualize ionic interactions, explaining the stability of a synthesized quinine-tetraphenylborate complex. mdpi.com |
By integrating these computational workflows, researchers can design novel this compound derivatives with tailored properties to interact with specific biological targets, moving beyond serendipitous discovery to purposeful design. nih.gov
Expanding the Scope of Biological Target Identification and Validation for New Applications (In Vitro)
The quinoline (B57606) core is present in compounds with a wide array of biological activities. Derivatives of the closely related compound quinine (B1679958), for example, have been investigated for antibacterial, antiviral, antiarrhythmic, and cytotoxic properties. mdpi.com Future research on this compound derivatives should aim to systematically explore and validate new biological targets in vitro to unlock novel therapeutic applications.
Potential areas for exploration include:
Oncology: Targeting proteins involved in cancer progression and drug resistance. This includes ATP-binding cassette (ABC) transporters like ABCG2, which contribute to multidrug resistance in leukemia and other cancers, as well as targeting both BET bromodomains and protein kinases with single polypharmacological agents. nih.govnih.gov The G-protein coupled receptor GPR120 has also been identified as a novel target in colorectal cancer. nih.gov
Immunology: Modulating components of the immune system. Cyclic GMP-AMP synthase (cGAS), for instance, is a promising therapeutic target for managing immune-associated diseases. nih.gov
Ion Transport: Developing compounds that function as ion transporters. Quinine-based thioureas have been shown to be effective Cl- ion transporters, inducing apoptosis in cancer cells through a caspase-dependent mechanism. mdpi.com
Integration with High-Throughput Screening and Chemical Biology Platforms
To efficiently test the numerous derivatives generated through rational design and novel synthesis, integration with high-throughput screening (HTS) and chemical biology platforms is essential. HTS allows for the rapid evaluation of large chemical libraries against specific biological targets to identify lead compounds. sci-hub.st
Future research workflows should incorporate:
HTS for Primary Hit Identification: As demonstrated in the successful identification of inhibitors for the cGAS enzyme and the initial discovery of the 2-phenylaminopyrimidine scaffold that led to the anticancer drug Imatinib, HTS is a powerful discovery engine. sci-hub.stnih.gov
Cell-Based Assays: Moving beyond simple binding assays, cell-based HTS can evaluate the functional effect of compounds in a more biologically relevant context. For example, screening for the reversal of multidrug resistance in ABCG2-overexpressing cancer cells in the presence of a chemotherapeutic agent like SN-38. nih.gov
Virtual Screening Integration: Combining large-scale in silico screening with focused in vitro HTS on the top-scoring hits provides a resource-efficient pathway to discovering novel bioactive molecules. nih.gov
Exploration of Organocatalytic Applications Beyond Asymmetric Michael Additions
The cinchona alkaloids, which share the (6-methoxyquinolin-4-yl)methanol core with the parent structure of this compound, are renowned for their role as organocatalysts, particularly in asymmetric Michael additions. A significant future direction is to explore the catalytic potential of this compound and its derivatives in a broader range of chemical transformations. By modifying the amine moiety and the surrounding structure, it may be possible to tune the catalytic activity for other important reactions, such as asymmetric aldol (B89426) reactions, which are fundamental for C-C bond formation. mdpi.com The synergy of organocatalysis with mechanochemical activation or photocatalysis could unlock novel, highly efficient, and stereoselective synthetic methods. mdpi.com
Potential for Integration in Materials Science Applications
The unique structural and electronic properties of the quinoline ring system, combined with the reactive amine group, position this compound as a candidate for applications in materials science. Research into the supramolecular chemistry of related compounds has already pointed toward novel uses. mdpi.com
Future interdisciplinary research could focus on:
Chemical Sensors: The development of electroactive materials based on this scaffold, such as the quinine-tetraphenyl borate (B1201080) complex, could lead to sensitive and selective chemical sensors for various ions or small molecules. mdpi.com
Supramolecular Assemblies: The ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding and ion-pairing, makes it a valuable building block for designing complex host-guest systems and supramolecular polymers. mdpi.com
Functional Polymers: Incorporation of the this compound unit into polymer chains could impart specific properties, such as fluorescence, conductivity, or catalytic activity, creating advanced functional materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
